![molecular formula C20H24N4O4S B2791110 (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034509-93-6](/img/structure/B2791110.png)
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C20H24N4O4S and its molecular weight is 416.5. The purity is usually 95%.
BenchChem offers high-quality (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Organic Light-Emitting Devices (OLEDs) and Luminescent Materials
Organic luminescent radicals have garnered attention due to their unique luminescence properties. The compound , with its tris(2,4,6-trichlorophenyl)methyl (TTM) radical core, falls into this category. TTM radicals are known for their stability, which makes them suitable for use in OLEDs. By attaching alkoxy-substituted carbazole donors to the TTM radical, researchers can create luminescent materials that emit light efficiently. These materials could find applications in displays, lighting, and optoelectronic devices .
Bioimaging and Sensing
The stability of chlorinated trityl radicals, including TTM radicals, allows their use in bioimaging. Researchers can functionalize these radicals to target specific biological molecules or cellular structures. By incorporating carbazole moieties, the resulting compounds may exhibit fluorescence, making them valuable for imaging biological processes. Additionally, their stability ensures longevity during imaging experiments .
Dual-Use Imaging Moieties
The compound’s water solubility is a significant advantage. Water-soluble TTM radicals can be used as dual-use imaging agents. In aqueous solutions, they exhibit fluorescence at 777 nm, which could be harnessed for optical imaging. Moreover, these radicals can shorten the longitudinal relaxation time (T1) of water, making them suitable for magnetic resonance imaging (MRI). The concept of water-soluble luminescent radicals opens up exciting possibilities for combined fluorescence and MRI imaging .
Photostable Luminescent Materials
While luminescent trityl radicals are generally photostable, bare radicals may still suffer from low photostability. Researchers have addressed this by attaching donor molecules like carbazole. The charge transfer excited state character introduced by carbazole enhances photostability. By optimizing the structure of the compound, scientists can further improve its photoluminescence quantum yield (PLQY) and overall stability .
Materials for Spintronics and Quantum Computing
Stable radicals like TTM radicals have potential applications in spintronics and quantum computing. Their long spin lifetimes and robustness against environmental factors make them attractive candidates for spin-based information storage and manipulation. Researchers can explore how the compound interacts with spin-polarized electrons and its suitability for spin qubits .
Electron Transfer and Redox Chemistry
The radical nature of TTM-based compounds allows them to participate in electron transfer reactions. Understanding their redox behavior is crucial for applications in catalysis, energy storage, and electrochemical devices. Researchers can investigate the compound’s electrochemical properties, such as its redox potentials and charge transfer kinetics .
属性
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-22-16-7-3-4-8-17(16)24(29(22,26)27)14-10-12-23(13-11-14)20(25)19-15-6-2-5-9-18(15)28-21-19/h3-4,7-8,14H,2,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDICIJSQTUVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=NOC5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2791027.png)
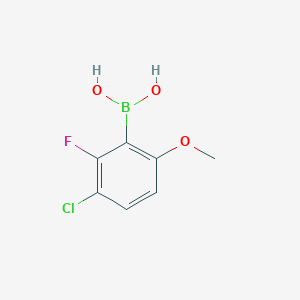
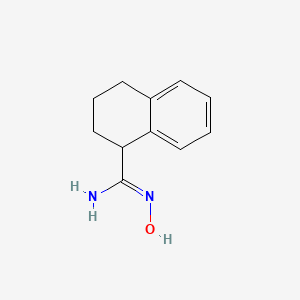
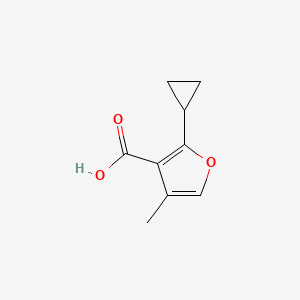
![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2791036.png)

![benzyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B2791041.png)
![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2791042.png)
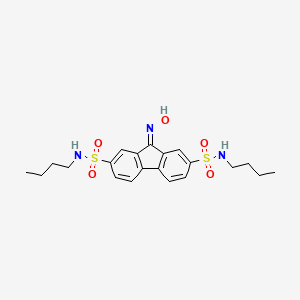
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2791044.png)


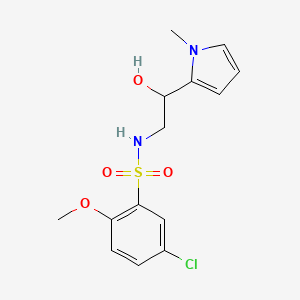
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2791050.png)